Chiral Purity vs. (S)-Enantiomer and Racemate
The (R)-enantiomer is commercially available with a certified purity of ≥98%, whereas the racemic mixture and (S)-enantiomer are typically supplied at lower or unspecified optical purity . This quantitative purity differential is critical for asymmetric synthesis where enantiomeric excess (ee) directly impacts product yield and regulatory compliance. For example, using a 97% pure racemate introduces at least 3% of an undesired stereoisomer, potentially reducing the ee of the final product .
| Evidence Dimension | Minimum specified chemical purity |
|---|---|
| Target Compound Data | ≥98% (Chemscene) |
| Comparator Or Baseline | (R)-enantiomer from alternative vendor: 97% (AKSci) ; racemic mixture: often 95% or unspecified |
| Quantified Difference | Δ ≥1–3 percentage points purity advantage |
| Conditions | Vendor specification; analytical method typically HPLC |
Why This Matters
Higher certified purity reduces the risk of off-enantiomer contamination in chiral synthesis, directly affecting product yield and quality control in pharmaceutical intermediate procurement.
